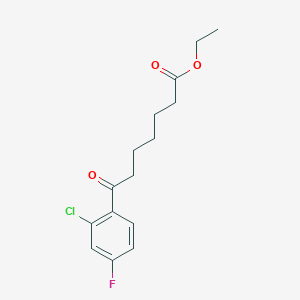

Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate

Descripción general

Descripción

Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2-chloro-4-fluorophenyl group attached to a heptanoate backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate typically involves the esterification of 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

Oxidation: 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoic acid.

Reduction: Ethyl 7-(2-chloro-4-fluorophenyl)-7-hydroxyheptanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Precursor for Drug Development

Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is a precursor for cilastatin, a kidney dehydrogenase inhibitor that enhances the efficacy of imipenem, an antibiotic used in treating severe bacterial infections. The ability to improve the stability and reduce renal toxicity of imipenem makes this compound crucial in antibiotic therapy .

Recent studies have highlighted the compound's potential as an anti-cancer agent. Its derivatives have shown promising results as dual inhibitors targeting specific pathways involved in cancer cell proliferation. For example, compounds derived from this compound demonstrated significant tumor growth inhibition in preclinical models .

Cilastatin Synthesis

A detailed case study on the synthesis of cilastatin illustrates the importance of this compound as a starting material. The study emphasizes optimizing reaction conditions to enhance yield and purity, which are critical for pharmaceutical applications .

Anti-Cancer Research

In another case study focused on anti-cancer properties, derivatives of this compound were synthesized and tested against various cancer cell lines, including lung and breast cancer cells. The results indicated that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Comparative Analysis of Derivatives

The following table summarizes key derivatives of this compound and their biological activities:

| Compound Name | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Cilastatin | Inhibitor of renal dehydrogenase | N/A | Enhances imipenem efficacy |

| Derivative A | Anti-cancer | 12 | Induces apoptosis in A549 cells |

| Derivative B | Anti-cancer | 8 | Effective against H2228 cells |

Mecanismo De Acción

The mechanism of action of Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects in the case of medicinal applications.

Comparación Con Compuestos Similares

Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate can be compared with similar compounds such as:

Ethyl 7-(2-chloro-4-fluorophenyl)-7-hydroxyheptanoate: This compound has a hydroxyl group instead of a ketone group, which can affect its reactivity and biological activity.

Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoic acid: The presence of a carboxylic acid group instead of an ester group can influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Actividad Biológica

Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate is an organic compound with significant potential in biological research and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 300.75 g/mol. Its structure features a heptanoate backbone with a keto group and a phenyl ring substituted with chlorine and fluorine atoms, enhancing its lipophilicity and potential interactions with biological targets.

The compound's biological activity primarily arises from its ability to interact with specific enzymes and receptors. It acts as an enzyme inhibitor , binding to active sites and blocking enzymatic activity, which can influence various biological pathways. The unique substituents on the phenyl ring contribute to its selectivity and potency against specific targets.

Enzyme Inhibition

This compound has been investigated for its role in enzyme inhibition, particularly in studies focusing on:

- Protein-Ligand Interactions : The compound can modulate the activity of enzymes involved in metabolic pathways, potentially leading to therapeutic applications.

- Cytokine Production : It has shown promise in inhibiting cytokine production in macrophage cell lines, suggesting anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties, making it a candidate for further exploration in drug development against bacterial infections .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique biological activities of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate | C15H18ClFO3 | Different halogen positioning |

| Ethyl 7-chloro-2-oxoheptanoate | C15H18ClO3 | Lacks fluorine substitution |

| Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate | C15H18FO3 | Contains only fluorine |

The presence of both chlorine and fluorine in this compound enhances its reactivity compared to its analogs, potentially leading to distinct pharmacological profiles.

Case Studies

- In Vitro Studies : In experiments involving RAW264.7 cells, this compound demonstrated significant inhibition of lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6, with IC50 values ranging from 1.1 to 11 nM.

- Pharmacokinetics : Studies focusing on the pharmacokinetics of this compound are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Advanced techniques such as molecular docking simulations are employed to predict interactions with biological macromolecules.

Propiedades

IUPAC Name |

ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClFO3/c1-2-20-15(19)7-5-3-4-6-14(18)12-9-8-11(17)10-13(12)16/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRKDUTZRXHAIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501249749 | |

| Record name | Ethyl 2-chloro-4-fluoro-ζ-oxobenzeneheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501249749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951886-28-5 | |

| Record name | Ethyl 2-chloro-4-fluoro-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloro-4-fluoro-ζ-oxobenzeneheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501249749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.